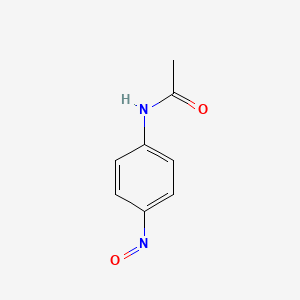
(S)-1-Butoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Butoxypropan-2-ol is an organic compound that belongs to the class of alcohols and ethers It is characterized by the presence of a butyloxy group attached to a hydroxypropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Butoxypropan-2-ol typically involves the reaction of (S)-propylene oxide with butanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
(S)-propylene oxide+butanolcatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Butoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The butyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of butyloxyacetone.
Reduction: Formation of butyloxypropane.
Substitution: Formation of various substituted ethers.
Applications De Recherche Scientifique
(S)-1-Butoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Butoxypropan-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-butyloxy-2-hydroxypropane: The enantiomer of (S)-1-Butoxypropan-2-ol.
1-methoxy-2-hydroxypropane: A similar compound with a methoxy group instead of a butyloxy group.
1-ethoxy-2-hydroxypropane: A similar compound with an ethoxy group instead of a butyloxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the butyloxy group, which can impart distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
(2S)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
RWNUSVWFHDHRCJ-ZETCQYMHSA-N |
SMILES isomérique |
CCCCOC[C@H](C)O |
SMILES canonique |
CCCCOCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate](/img/structure/B8722210.png)

![1-{4-[(5-Nitro-2-pyridinyl)oxy]phenyl}-1-ethanone](/img/structure/B8722236.png)
![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)
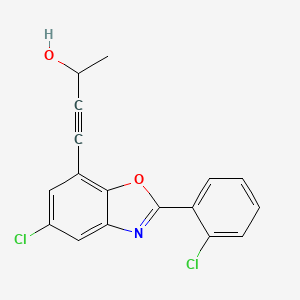

![{1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)
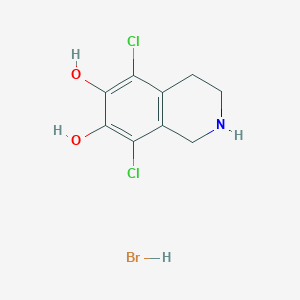

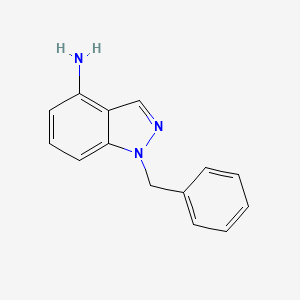
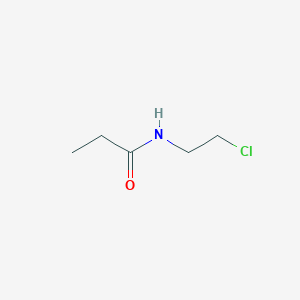
![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)

